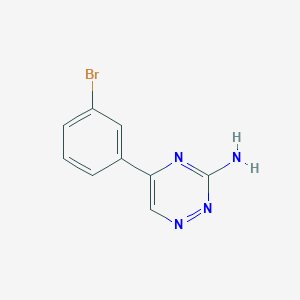
(R)-Ethyl tetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl tetrahydrofuran-2-carboxylate is a chiral ester compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for preparing ®-Ethyl tetrahydrofuran-2-carboxylate involves the enantioselective hydrolysis of its esters. For instance, ethyl (±)-tetrahydrofuran-2-carboxylate can be hydrolyzed using an Aspergillus melleus protease in a potassium phosphate buffer to yield the desired ®-enantiomer . This method is scalable and provides high enantioselectivity.
Industrial Production Methods
Industrial production of ®-Ethyl tetrahydrofuran-2-carboxylate typically involves similar enzymatic hydrolysis processes, optimized for large-scale operations. The use of biocatalysts such as proteases ensures high specificity and yield, making the process economically viable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Ethyl tetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mecanismo De Acción
The mechanism of action of ®-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The pathways involved often include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-tetrahydrofuran-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of the compound.
Tetrahydrofuran-2-methanol: The reduced form of the compound.
Uniqueness
®-Ethyl tetrahydrofuran-2-carboxylate is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Propiedades
Número CAS |
375825-11-9 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
GQQLWKZRORYGHY-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCCO1 |
SMILES canónico |
CCOC(=O)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



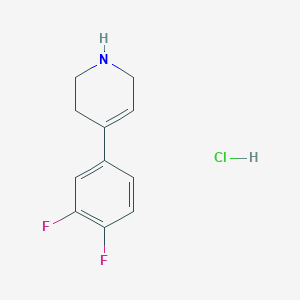

![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
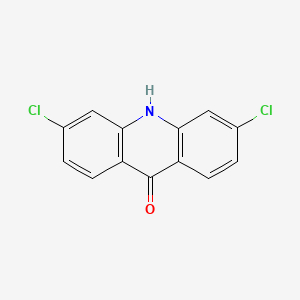
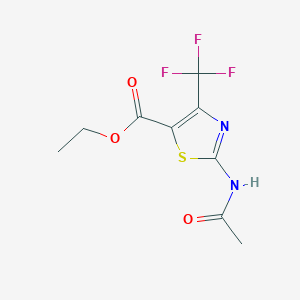

![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
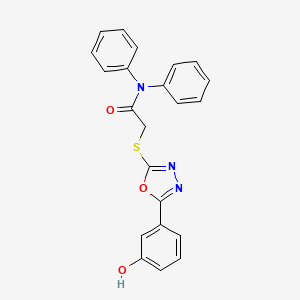
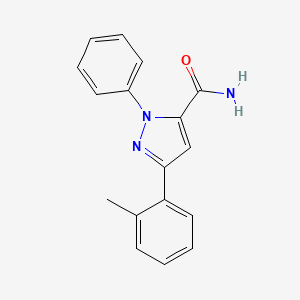
![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
